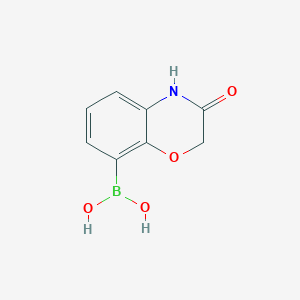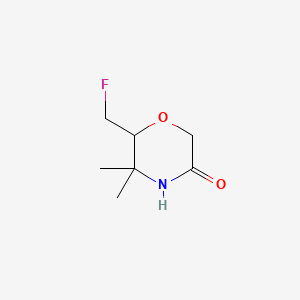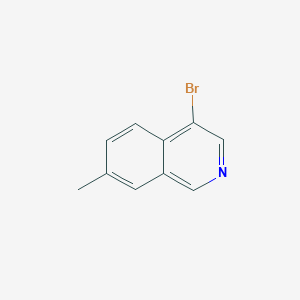![molecular formula C6H10O2 B13461295 rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)
rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5S,6S)-3-oxabicyclo[410]heptan-5-ol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of epoxidation reactions, where a suitable cyclohexene derivative is treated with an oxidizing agent to form the oxirane ring. The reaction conditions often include the use of peracids or other oxidizing agents at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
- rac-(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol
- rac-(1R,2R,6S)-1-{[(tert-Butyldimethylsilyl)oxy]methyl}-7-oxabicyclo[4.1.0]heptan-2-ol
Uniqueness
rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol is unique due to its specific stereochemistry and the presence of an oxirane ring fused to a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol |
InChI |
InChI=1S/C6H10O2/c7-6-3-8-2-4-1-5(4)6/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |
InChI Key |
RAFKTAARLDBSCJ-HCWXCVPCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H](COC2)O |
Canonical SMILES |
C1C2C1C(COC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


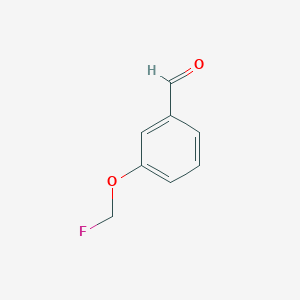
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)

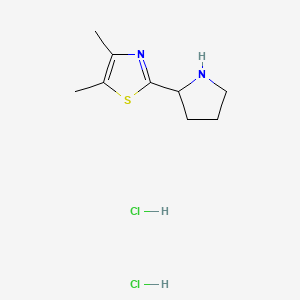
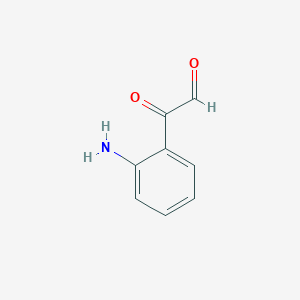

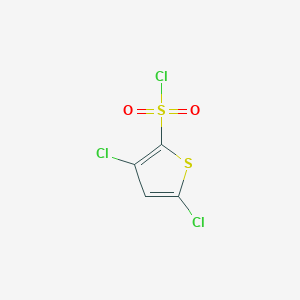
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)

![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)
